2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)-: is an organic compound with the molecular formula C12H14ClNO . This compound is characterized by the presence of a butenone backbone substituted with a 4-chlorophenyl group and a dimethylamino group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Addition of Butenone: The Schiff base is then reacted with butenone under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and addition reactions efficiently.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Binding: The presence of the dimethylamino group enhances its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-(4-chlorophenyl)-: Lacks the dimethylamino group.
2-Buten-1-one, 1-(4-methylphenyl)-3-(dimethylamino)-: Substitutes the chlorine atom with a methyl group.
2-Buten-1-one, 1-(4-bromophenyl)-3-(dimethylamino)-: Substitutes the chlorine atom with a bromine atom.
Uniqueness
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- is unique due to the presence of both the 4-chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(dimethylamino)but-2-en-1-one |
InChI |
InChI=1S/C12H14ClNO/c1-9(14(2)3)8-12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+ |
InChI Key |
AJTIACFETPAMMY-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N(C)C |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.